molecular formula C4Br2F8O B12083207 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane CAS No. 885275-98-9

1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane

Cat. No.: B12083207
CAS No.: 885275-98-9
M. Wt: 375.84 g/mol
InChI Key: XBBIHHOYLHDMRA-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane: is a fluorinated organic compound with the molecular formula C4HBr2F5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane typically involves the bromination of a fluorinated precursor. One common method is the addition of bromine to a fluorinated alkene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form less brominated or debrominated products.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, although this is less common due to the stability of the fluorinated groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reduction can produce partially or fully debrominated compounds.

Scientific Research Applications

Chemistry: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its stability and reactivity make it suitable for labeling and tracking studies.

Industry: The compound’s properties make it useful in the electronics industry, particularly in the production of semiconductors and other electronic components

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with other molecules.

Molecular Targets and Pathways: The compound can target specific enzymes or receptors in biological systems, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds:

  • 1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane
  • 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Comparison: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.

Properties

885275-98-9

Molecular Formula

C4Br2F8O

Molecular Weight

375.84 g/mol

IUPAC Name

1,2-dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane

InChI

InChI=1S/C4Br2F8O/c5-1(7,2(6,8)9)3(10,11)15-4(12,13)14

InChI Key

XBBIHHOYLHDMRA-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(F)(F)F)(F)F)(C(F)(F)Br)(F)Br

Origin of Product

United States

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